molecular formula C10H10BrNO B2900895 5-Methylquinolin-6-ol;hydrobromide CAS No. 2287282-74-8

5-Methylquinolin-6-ol;hydrobromide

Cat. No.: B2900895
CAS No.: 2287282-74-8
M. Wt: 240.1
InChI Key: IDQUVECQQMJERR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinolin-6-ol;hydrobromide typically involves the reaction of 5-methylquinolin-6-ol with hydrobromic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinolin-6-ol;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Methylquinolin-6-ol;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylquinolin-6-ol;hydrobromide involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 5-Methylquinolin-6-ol;hydrobromide, known for its antimalarial properties.

    2-Methylquinoline: Another derivative with similar biological activities.

    6-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

5-methylquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUVECQQMJERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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